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molecular formula C9H7NO2 B1344284 5-Formyl-2-methoxybenzonitrile CAS No. 21962-50-5

5-Formyl-2-methoxybenzonitrile

Cat. No. B1344284
M. Wt: 161.16 g/mol
InChI Key: DNIULCZQFGZTRF-UHFFFAOYSA-N
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Patent
US07803938B2

Procedure details

Add copper (I) cyanide (4.58 g, 51.2 mmol) to a solution of 3-bromo-4-methoxy-benzaldehyde (10.0 g, 46.5 mmol) in N,N-dimethylformamide (0.2 M). Heat the solution to 120° C. and stir the solution for 1d. Quench with potassium carbonate (sat) and extract with diethyl ether (5×). Wash organic layers with water, dry with sodium sulfate, and concentrate to afford the title compound (5.00 g, 31.0 mmol, 67%): 1H NMR (400 MHz, DMSO-d6) δ 4.04 (s, 3H), 7.47 (d, J=8.6 Hz, 1H), 8.20 (m, 1H), 8.33 (m, 1H), 9.91 (s, 1H).
Name
copper (I) cyanide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].Br[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:8]=[O:9]>CN(C)C=O>[CH:8]([C:7]1[CH:6]=[CH:5][C:12]([O:13][CH3:14])=[C:11]([CH:10]=1)[C:2]#[N:3])=[O:9]

Inputs

Step One
Name
copper (I) cyanide
Quantity
4.58 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with potassium carbonate (sat)
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic layers with water, dry with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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